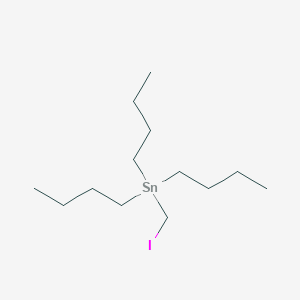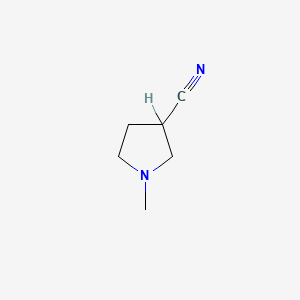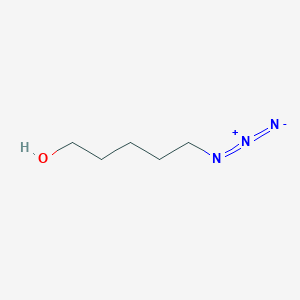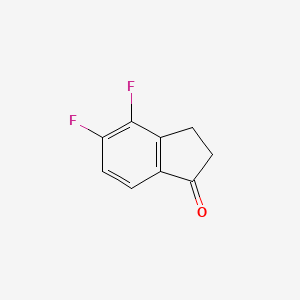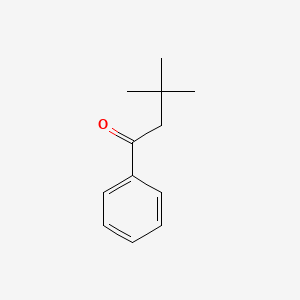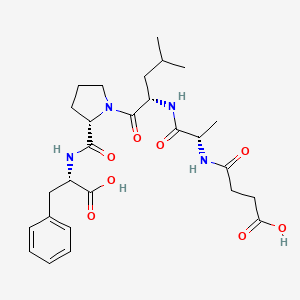
スクシンイミジル-アラニン-ロイシン-プロリン-フェニルアラニン-OH
概要
説明
科学的研究の応用
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid is extensively used in scientific research, particularly in the following areas:
Biochemistry: As a substrate for studying the activity of proteases like elastase and chymotrypsin.
Pharmaceutical Research: Helps in the development of protease inhibitors, which are potential therapeutic agents for diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Industrial Applications: Employed in the production of enzyme-based diagnostic kits and research reagents.
作用機序
Target of Action
Suc-Ala-Leu-Pro-Phe-OH is a substrate for FK-506 binding proteins (FKBPs) , also known as macrophilins , and cyclophilins . These proteins belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) , which play crucial roles in protein folding, cellular signaling, and immune response.
Mode of Action
The compound interacts with its targets, the FKBPs and cyclophilins, through a process called cis-trans isomerization of proline imidic peptide bonds . This interaction accelerates protein folding, which is essential for the proper functioning of many biological processes .
Biochemical Pathways
The primary biochemical pathway affected by Suc-Ala-Leu-Pro-Phe-OH involves the isomerization of proline imidic peptide bonds . This process is catalyzed by PPIases, including FKBPs and cyclophilins . The isomerization of these bonds is a rate-limiting step in the folding of many proteins, and thus, the compound’s action can influence numerous downstream effects related to protein function.
Result of Action
The molecular and cellular effects of Suc-Ala-Leu-Pro-Phe-OH’s action are primarily related to its role in accelerating protein folding . By enhancing the activity of PPIases, it can influence the function of many proteins, potentially affecting a wide range of cellular processes.
Action Environment
The action, efficacy, and stability of Suc-Ala-Leu-Pro-Phe-OH can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be affected by the presence of certain solvents . Additionally, factors such as pH and temperature could potentially influence its activity and stability, as these conditions can impact protein folding processes.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Suc-Ala-Leu-Pro-Phe-OH plays a significant role in biochemical reactions, particularly in the study of PPIases. These enzymes, including cyclophilins and FK506-binding proteins, catalyze the cis-trans isomerization of proline imidic peptide bonds, which is a crucial step in protein folding and function . Suc-Ala-Leu-Pro-Phe-OH serves as a substrate for these enzymes, allowing researchers to measure their activity and study their interactions with other biomolecules. The interaction between Suc-Ala-Leu-Pro-Phe-OH and PPIases involves the binding of the peptide to the enzyme’s active site, where the isomerization reaction occurs.
Cellular Effects
Suc-Ala-Leu-Pro-Phe-OH influences various cellular processes by modulating the activity of PPIases. These enzymes are involved in protein folding, assembly, and transport, and their activity can impact cell signaling pathways, gene expression, and cellular metabolism . By serving as a substrate for PPIases, Suc-Ala-Leu-Pro-Phe-OH can affect the folding and function of proteins within cells, thereby influencing cellular processes such as signal transduction and metabolic regulation.
Molecular Mechanism
The molecular mechanism of Suc-Ala-Leu-Pro-Phe-OH involves its interaction with PPIases, which catalyze the cis-trans isomerization of the peptide bond preceding the proline residue . This isomerization is a rate-limiting step in protein folding and can significantly impact the structure and function of proteins. The binding of Suc-Ala-Leu-Pro-Phe-OH to the active site of PPIases facilitates the isomerization reaction, leading to changes in the conformation of the peptide and its subsequent interactions with other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Suc-Ala-Leu-Pro-Phe-OH can change over time due to factors such as stability and degradation. The stability of the peptide can be influenced by environmental conditions such as temperature and pH, which can affect its activity and interactions with PPIases . Long-term studies have shown that the activity of Suc-Ala-Leu-Pro-Phe-OH can decrease over time due to degradation, which can impact its effectiveness in biochemical assays.
Dosage Effects in Animal Models
The effects of Suc-Ala-Leu-Pro-Phe-OH can vary with different dosages in animal models. Studies have shown that at low doses, the peptide can effectively modulate the activity of PPIases without causing adverse effects . At high doses, Suc-Ala-Leu-Pro-Phe-OH can exhibit toxic effects, including disruptions in protein folding and cellular function. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes in research and therapeutic applications.
Metabolic Pathways
Suc-Ala-Leu-Pro-Phe-OH is involved in metabolic pathways related to protein folding and degradation. The peptide interacts with enzymes such as PPIases, which play a crucial role in the isomerization of proline residues and the proper folding of proteins . These interactions can influence metabolic flux and the levels of metabolites within cells, impacting overall cellular metabolism and function.
Transport and Distribution
Within cells, Suc-Ala-Leu-Pro-Phe-OH is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the peptide within specific cellular compartments . The distribution of Suc-Ala-Leu-Pro-Phe-OH can influence its activity and effectiveness in modulating the function of PPIases and other biomolecules.
Subcellular Localization
The subcellular localization of Suc-Ala-Leu-Pro-Phe-OH is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The peptide can be localized in the cytoplasm, nucleus, or other cellular compartments, where it interacts with PPIases and other proteins to exert its effects. These interactions can impact the activity and function of Suc-Ala-Leu-Pro-Phe-OH within different subcellular environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps :
Coupling: The first amino acid, protected at the N-terminus, is attached to the resin. Subsequent amino acids are added one by one using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: After each coupling step, the N-terminal protecting group is removed using a deprotecting agent like trifluoroacetic acid (TFA).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
化学反応の分析
Types of Reactions
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid undergoes various chemical reactions, primarily hydrolysis and enzymatic cleavage:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking down the peptide into its constituent amino acids.
Enzymatic Cleavage: Proteases such as elastase and chymotrypsin specifically cleave the peptide at certain sites, releasing smaller peptide fragments or individual amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis employs sodium hydroxide (NaOH).
Enzymatic Cleavage: Enzymes like elastase and chymotrypsin are used under physiological conditions (pH 7.4, 37°C) to cleave the peptide.
Major Products Formed
Hydrolysis: Results in the formation of individual amino acids (alanine, leucine, proline, phenylalanine).
Enzymatic Cleavage: Produces smaller peptide fragments depending on the specificity of the protease used.
類似化合物との比較
Similar Compounds
Suc-Ala-Ala-Pro-Phe-OH: Similar in structure but with alanine instead of leucine.
Suc-Ala-Leu-Pro-Val-OH: Contains valine instead of phenylalanine.
Uniqueness
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid is unique due to its specific sequence, which makes it an ideal substrate for certain proteases like elastase and chymotrypsin. Its ability to be hydrolyzed by these enzymes allows for precise measurement of enzyme activity, making it invaluable in biochemical and medical research .
特性
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4O8/c1-16(2)14-19(29-24(35)17(3)28-22(32)11-12-23(33)34)26(37)31-13-7-10-21(31)25(36)30-20(27(38)39)15-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-21H,7,10-15H2,1-3H3,(H,28,32)(H,29,35)(H,30,36)(H,33,34)(H,38,39)/t17-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLENXZHAFXAI-VMXMFDLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


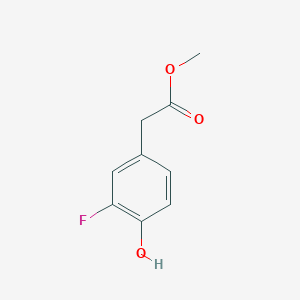
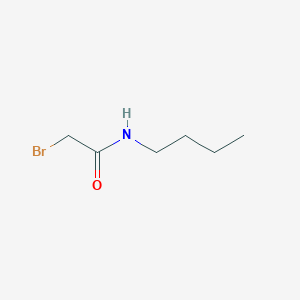
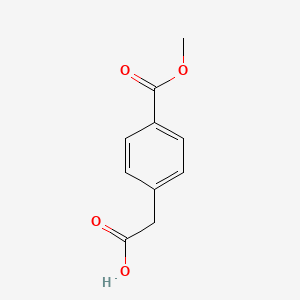
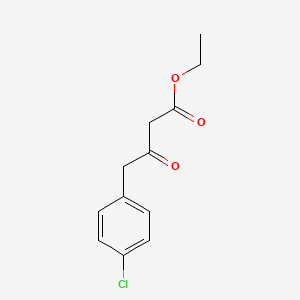
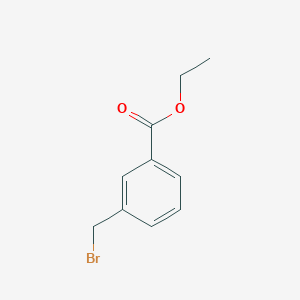
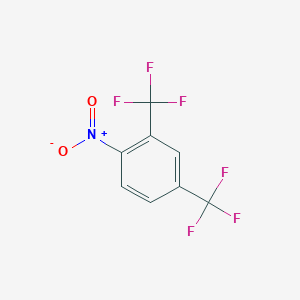
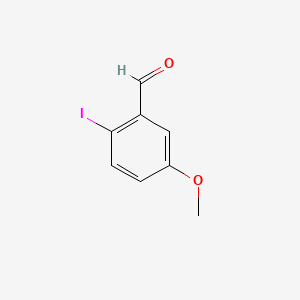

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B1310541.png)
